

Application Notes and Protocols for Studying Excitation-Contraction Coupling with Arm-210

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Compound of Interest

Compound Name: Arm-210

Cat. No.: B15191172

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Introduction

Excitation-contraction (E-C) coupling is the fundamental physiological process in muscle cells that links an electrical stimulus (excitation) to a mechanical response (contraction). A critical component of this process is the precise regulation of intracellular calcium (Ca^{2+}) levels. The ryanodine receptor (RyR), a large ion channel on the sarcoplasmic reticulum (SR), plays a pivotal role in releasing Ca^{2+} into the cytoplasm to initiate muscle contraction.

In several myopathies and cardiomyopathies, genetic mutations or post-translational modifications can lead to "leaky" RyR channels. This Ca^{2+} leak disrupts normal E-C coupling, leading to muscle weakness, fatigue, and in cardiac muscle, arrhythmias. **Arm-210** (also known as S48168) is a small molecule belonging to the Rycal class of compounds. It acts as an allosteric modulator of the RyR channel, effectively repairing the Ca^{2+} leak by stabilizing the closed state of the channel. This makes **Arm-210** a valuable tool for studying the pathophysiology of leaky RyR channels and for developing potential therapeutic interventions.

These application notes provide an overview of **Arm-210**, its mechanism of action, and detailed protocols for its use in studying E-C coupling in skeletal and cardiac muscle preparations.

Mechanism of Action of Arm-210

Arm-210 is a RyR stabilizer that addresses the underlying cause of Ca^{2+} leak in diseased muscle.[1][2] Pathological conditions such as Duchenne muscular dystrophy (DMD), RYR1-related myopathies (RYR1-RM), and catecholaminergic polymorphic ventricular tachycardia (CPVT) are associated with the dissociation of the regulatory protein calstabin (FKBP12) from the RyR channel complex.[3][4] This dissociation leads to an increased open probability of the RyR channel and a subsequent leak of Ca^{2+} from the SR.

Arm-210 preferentially binds to the leaky RyR channels and allosterically modulates their conformation.[1] This stabilization is thought to enhance the rebinding of calstabin to the RyR, thereby restoring the normal closed state of the channel and preventing aberrant Ca^{2+} leakage.[4] By repairing the Ca^{2+} leak, **Arm-210** helps to restore normal intracellular Ca^{2+} homeostasis, which is essential for proper E-C coupling and muscle function.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of **Arm-210** on muscle function.

Table 1: Effect of **Arm-210** on Membrane Voltage Threshold for Muscle Contraction in mdx Mice

Treatment Group	Rheobase Voltage (mV)
Wild-Type (WT)	-55.2 ± 1.1
mdx + Vehicle	$-63.5 \pm 0.9^*$
mdx + Arm-210 (10 mg/kg/day)	-61.8 ± 1.3
mdx + Arm-210 (50 mg/kg/day)	$-58.1 \pm 1.2^{**}$

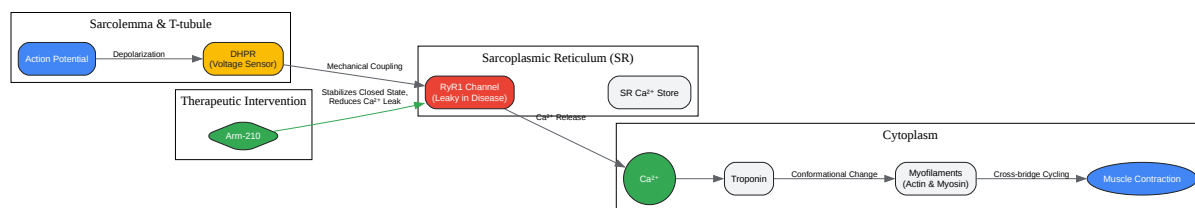
*Data are presented as mean \pm SEM. * $p < 0.05$ vs. WT; ** $p < 0.05$ vs. mdx + Vehicle. Data extracted from Capogrosso et al., FASEB J, 2018. A more positive rheobase voltage indicates that a larger depolarization is required to elicit a contraction, suggesting an improvement in E-C coupling efficiency.

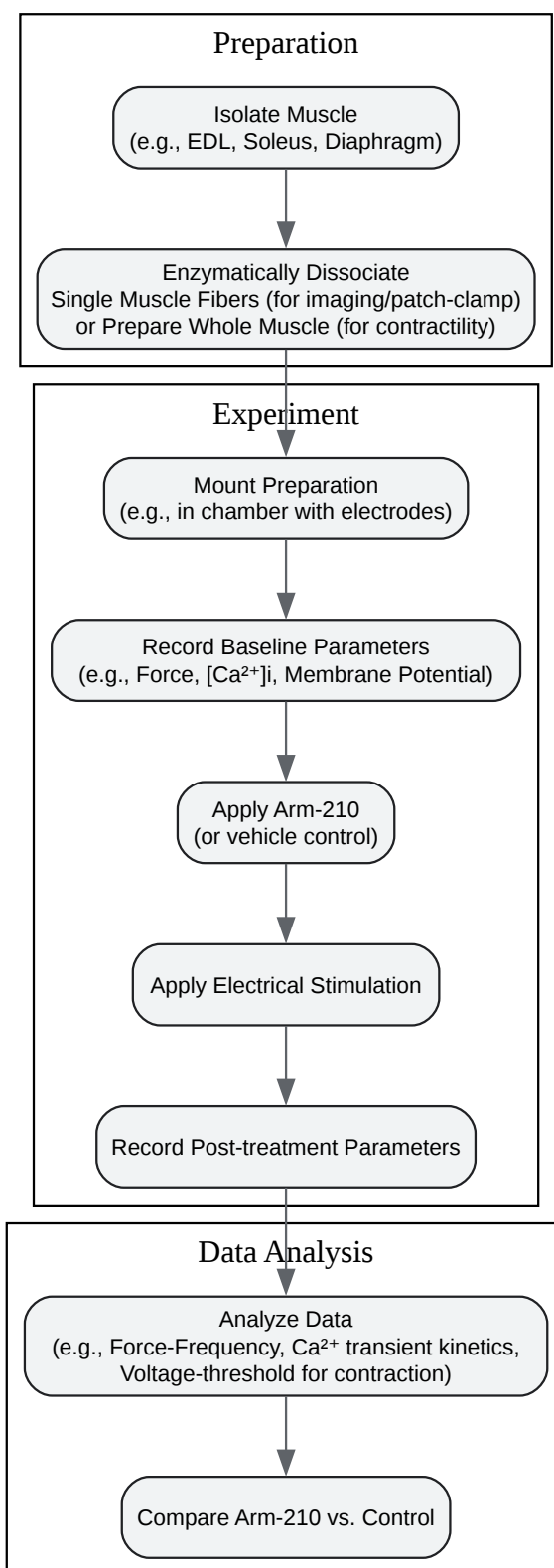
Table 2: Effect of **Arm-210** on Fatigue and Muscle Strength in RYR1-RM Patients

Parameter	Treatment Group	Baseline (Mean \pm SD)	Day 29 (Mean \pm SD)	Change from Baseline (Mean)
PROMIS Fatigue T-Score*	Low Dose (120 mg/day)	55 \pm 4	56 \pm 5	+1
	High Dose (200 mg/day)	64 \pm 3	58 \pm 6	-6
Dominant Handgrip Strength (% Predicted)	Low Dose (120 mg/day)	78.8 \pm 20.4	84.7 \pm 21.1	+5.9%
	High Dose (200 mg/day)	75.4 \pm 26.1	80.8 \pm 22.8	+5.4%

*A lower PROMIS fatigue t-score indicates less fatigue. Data extracted from Todd et al., eClinicalMedicine, 2024.

Mandatory Visualizations





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